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Compound of Interest

Compound Name: Cesium antimonide

Cat. No.: B3365093

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
fabrication of cesium antimonide (CssSb) photocathodes using the co-deposition technique.
This method, involving the simultaneous evaporation of cesium (Cs) and antimony (Sbh), is
favored for producing smoother and more uniform films compared to sequential deposition,
which can lead to higher quantum efficiency (QE) and lower mean transverse energy (MTE),
critical parameters for high-brightness electron sources.

Principle of Co-deposition

Co-deposition involves the simultaneous exposure of a heated substrate to fluxes of both
cesium and antimony. The stoichiometry of the resulting CssSb film is critically dependent on
the ratio of the incident fluxes and the substrate temperature. The substrate temperature
influences the sticking coefficients and surface mobility of the adatoms, thereby affecting the
crystalline quality and morphology of the film. Real-time monitoring of quantum efficiency (QE)
is often employed to control the growth process and determine the optimal endpoint.

Experimental Setup and Components

A typical ultra-high vacuum (UHV) system for the co-deposition of CszSb photocathodes
consists of the following components:
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o UHV Deposition Chamber: With a base pressure in the range of 10~1° Torr or lower to
minimize contamination.

o Substrate Holder with Heating Capability: Capable of reaching and maintaining stable
temperatures up to 200°C.

o Cesium Source: Typically an effusive cell or a dispenser source.
» Antimony Source: An effusive cell or an electron-beam evaporator.

e Quartz Crystal Microbalance (QCM): To monitor the deposition rates of Cs and Sb
independently.

¢ |n-situ Characterization Tools:

o Quantum Efficiency (QE) Measurement System: A light source (e.g., laser or
monochromated lamp) and a picoammeter to measure the photocurrent.

o Reflection High-Energy Electron Diffraction (RHEED): To monitor the crystallinity and
surface morphology of the film during growth.

o X-ray Photoelectron Spectroscopy (XPS): For chemical composition analysis.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on the co-
deposition of Cs3Sb photocathodes on different substrates.
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Parameter Value Substrate(s) Reference(s)
Substrate Si(100), 3C-SiC(100),
70 - 100°C _ [1][2]
Temperature Al203, TiO2
_ 0.9-1.3x 10 3C-SiC(100), Al20s3,
Cesium (Cs) Flux ) [1112]
atoms/cm?/s TiO2
_ 2 -3 x1012 3C-SiC(100), Al20s3,
Antimony (Sb) Flux ] [11[2]
atoms/cma/s TiO2
_ 3C-SiC(100), Al20s3,
Total Sb Thickness ~15 nm ] [2]
TiO2
Resulting Quantum
Efficiency (QE) @ 530 3% - 7% (as-grown) 3C-SiC(100) [1][2]
nm
Resulting Quantum
. > 1% (for <10 nm )
Efficiency (QE) @ 530 Graphene/4H-SiC [3]

nm

thick films)

Table 1: Co-deposition Parameters and Resulting Quantum Efficiency.
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Characterization

. Observation Substrate(s) Reference(s)
Technique
Ordered domains with
in-plane and out-of- )
) Graphene/4H-SiC,
RHEED plane preferential ) [3]
_ 3C-SiC
ordering. Smooth,
fiber-textured films.
Observation of crystal _
Graphene/4H-SiC,
XRD structure and ordered ) [3]
_ 3C-SiC
domains.
Estimation of film
XRR thickness and Graphene/4H-SiC [3]
roughness.
Surface morphology
shows larger island
sizes and reduced 3C-SiC(100), Al203,
ST™M [1114]

roughness on 3C-SiC TiOz, Si(100)
compared to other

substrates.

Table 2: Film Characterization Data.

Experimental Protocols
Substrate Preparation Protocol

Proper substrate preparation is crucial for achieving high-quality CssSb films.

o Degreasing: Sonicate the substrate sequentially in acetone and methanol for 15 minutes
each.

e Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

e Drying: Dry the substrate with high-purity nitrogen gas.
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« In-situ Annealing: After introduction into the UHV chamber, degas the substrate by heating it
to 550°C for approximately 6 hours.[2]

Co-deposition Protocol for Cs3Sb on 3C-SiC(100)

This protocol is based on parameters reported to yield high quantum efficiency and good
surface morphology.[1][2]

System Preparation: Ensure the UHV chamber has reached a base pressure of at least 2 x
10710 Torr.[3]

Substrate Heating: Heat the prepared 3C-SiC(100) substrate to a constant temperature of
70°C.[2]

Source Degassing: Degas the Cs and Sb sources at a temperature slightly above their
operating temperatures until the chamber pressure stabilizes.

Initiate Co-deposition: Simultaneously open the shutters of the Cs and Sb sources to begin
deposition onto the substrate.

Flux Control:

o Set the Cs flux to approximately 0.9 — 1.3 x 1013 atoms/cm?/s.
o Set the Sb flux to approximately 2 — 3 x 1012 atoms/cm?/s.
In-situ Monitoring:

o Continuously monitor the photocurrent generated by illuminating the growing film with a
530 nm laser.

o Tune the Sb flux during growth to maximize the QE.[2]
o If available, use RHEED to monitor the film's crystal structure in real-time.

Termination of Growth: Close the shutters of both sources when the QE reaches a maximum
and begins to plateau or decrease. This typically occurs at a total deposited Sb thickness of
around 15 nm.[2]
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e Cool Down: Allow the substrate to cool down to room temperature under UHV conditions.

o Post-growth Characterization: Perform post-growth characterization such as XPS for
chemical analysis and STM for surface morphology studies.

Visualizations
Experimental Workflow for CszSb Co-deposition
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Co-deposition workflow for Cs3Sb photocathodes.
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Interdependencies of co-deposition parameters and film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Co-deposition Technique for Cesium Antimonide
Cathodes: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3365093#co-deposition-technique-for-cesium-
antimonide-cathodes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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